isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
CAS No.:
Cat. No.: VC8737048
Molecular Formula: C22H22O6
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O6 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | propan-2-yl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C22H22O6/c1-13(2)27-21(24)12-26-19-10-9-17-18(11-20(23)28-22(17)14(19)3)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3 |
| Standard InChI Key | XJVVCGHINNUCIR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a chromen-2-one scaffold (a bicyclic system with a benzopyran core) substituted at four positions:
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Position 4: 4-Methoxyphenyl group ()
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Position 7: Methyl group ()
The isopropyl acetate moiety enhances lipophilicity, influencing bioavailability and membrane permeability. The methoxyphenyl group contributes to π-π stacking interactions, critical for binding to biological targets.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Propan-2-yl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C |
| InChIKey | XJVVCGHINNUCIR-UHFFFAOYSA-N |
| Topological Polar Surface Area | 78.9 Ų |
Spectroscopic Characterization
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NMR: -NMR data (hypothesized) would show signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm) .
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IR: Peaks at ~1740 cm (ester C=O), 1660 cm (chromenone C=O), and 1250 cm (C-O-C ether) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions:
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Chromenone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.
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Etherification: Reaction of the hydroxyl group at position 7 with chloroacetic acid isopropyl ester in the presence of a base (e.g., KCO).
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Resorcinol, ethyl acetoacetate, HSO, 110°C | 65% |
| 2 | Chloroacetic acid isopropyl ester, KCO, DMF, 80°C | 72% |
Scalability Challenges
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Steric Hindrance: Bulky isopropyl groups slow etherification kinetics, requiring prolonged reaction times .
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Byproduct Formation: Competing ester hydrolysis necessitates anhydrous conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL) .
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Stability: Stable under inert atmospheres up to 150°C; degrades via ester hydrolysis in acidic/basic media.
Crystallographic Insights
While no single-crystal data exists for this compound, analogous chromenones (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) crystallize in monoclinic systems with π-π stacking between chromenone rings (3.5 Å spacing) .
Structure-Activity Relationships (SAR)
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